(S)-4,5-ISOPROPYLIDENE-2-PENTENYLBROMIDE
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Overview
Description
(S)-4,5-Isopropylidene-2-pentenylbromide is an organic compound with a unique structure that includes a bromine atom attached to a pentenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,5-Isopropylidene-2-pentenylbromide typically involves the bromination of a suitable precursor. One common method is the bromination of (S)-4,5-isopropylidene-2-pentene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
(S)-4,5-Isopropylidene-2-pentenylbromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Addition Reactions: The double bond in the pentenyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Addition: Electrophiles like hydrogen halides or halogens in non-polar solvents.
Major Products
Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Addition: Formation of haloalkanes or dihalides.
Scientific Research Applications
(S)-4,5-Isopropylidene-2-pentenylbromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (S)-4,5-Isopropylidene-2-pentenylbromide in chemical reactions involves the reactivity of the bromine atom and the double bond. The bromine atom can act as a leaving group in substitution and elimination reactions, while the double bond can participate in addition reactions. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved.
Comparison with Similar Compounds
Similar Compounds
®-4,5-Isopropylidene-2-pentenylbromide: The enantiomer of the compound with similar reactivity but different stereochemistry.
4,5-Isopropylidene-2-pentene: The non-brominated precursor.
4,5-Isopropylidene-2-pentenylchloride: Similar compound with chlorine instead of bromine.
Uniqueness
(S)-4,5-Isopropylidene-2-pentenylbromide is unique due to its specific stereochemistry and the presence of a bromine atom, which imparts distinct reactivity compared to its analogs. The bromine atom makes it a versatile intermediate for various chemical transformations.
Properties
CAS No. |
198402-59-4 |
---|---|
Molecular Formula |
C8H13BrO2 |
Molecular Weight |
221.09 |
Origin of Product |
United States |
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